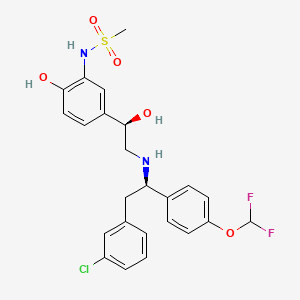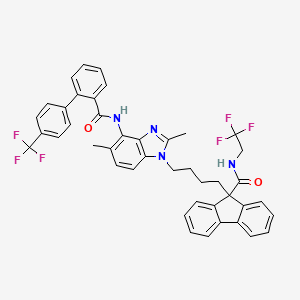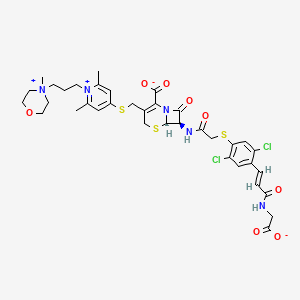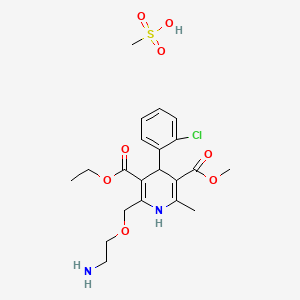
Amlodipine mesylate
説明
Amlodipine mesylate is a calcium channel blocker used to treat hypertension (high blood pressure) and angina . It works by blocking the influx of calcium ions into vascular smooth muscle and cardiac muscle .
Synthesis Analysis
The synthesis of Amlodipine involves the reaction of phthaloyl amlodipine with methanolic monomethylamine followed by treatment with fumaric acid . Another method involves adding methylamine solution to the reaction kettle .Molecular Structure Analysis
The chemical formula of this compound is C21H29ClN2O8S . The molecular weight is 504.970 . The exact mass is not available .Chemical Reactions Analysis
Amlodipine is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . It is metabolized into inactive metabolites, with only about 5% of the drug excreted in its original form .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMSO at 72 mg/mL . More detailed physical and chemical properties are not available from the search results.科学的研究の応用
Quantum Computational Investigations
Amlodipine besylate, a synthetic dihydropyridine calcium channel blocker, has been studied using quantum computational methods. These studies focus on understanding its molecular structural properties, nonlinear properties, and antioxidant properties. A detailed analysis using Density Functional Theory (DFT) helps in identifying electrophilic and nucleophilic sites, enabling a better understanding of intermolecular electronic interactions and stabilization energies. This research suggests that Amlodipine besylate's antioxidant effects might contribute to antioxidant therapy effectiveness, with molecular docking studies showing good selectivity and binding affinity with Monoamine oxidase B, confirming its potent antioxidant properties (Hussan et al., 2019).
Taste Masking in Fixed-Dose Combination Drugs
A study explored the taste masking potential of Amlodipine besylate when combined with other antihypertensive drugs like Valsartan. This research is significant in the development of fixed-dose combination drugs, offering a strategy to mask the bitterness of Amlodipine besylate, thereby improving patient compliance (Kojima et al., 2019).
Pharmacokinetic and Pharmacodynamic Properties
Comparative studies have been conducted to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of different formulations of Amlodipine, such as Amlodipine camsylate versus the conventional Amlodipine besylate. These studies assess the efficacy, safety profiles, and pharmacological equivalence of these formulations, contributing to the understanding of their clinical applications (Park et al., 2004).
Spectrophotometric Estimation in Tablet Dosage Forms
Research has been done on developing methods for the spectrophotometric estimation of Amlodipine besylate in tablet dosage forms. This includes establishing accurate, precise, and economical UV spectroscopic methods, crucial for quality control in pharmaceutical manufacturing (Masih et al., 2014).
Transdermal Drug Delivery System Development
Studies on the formulation of transdermal drug delivery systems for Amlodipine base, prepared from its besylate salt, have been conducted. These studies focus on determining the physicochemical properties relevant to transdermal delivery, examining drug permeation through various bases, and assessing the influence of penetration enhancers. Such research is pivotal in developing alternative drug delivery methods (McDaid & Deasy, 1996).
作用機序
Target of Action
Amlodipine mesylate is a dihydropyridine calcium channel blocker . Its primary targets are the L-type calcium channels located on the vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is a key factor in muscle contraction and vascular tone .
Mode of Action
this compound inhibits the transmembrane influx of calcium ions into the vascular smooth muscle cells by blocking the L-type calcium channels . This inhibition prevents calcium-dependent myocyte contraction, leading to vasodilation . The compound’s action reduces the total peripheral resistance (afterload) against which the heart must pump, easing the cardiac workload .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the L-type calcium channels, this compound disrupts the flow of calcium ions, which are essential for the contraction of smooth muscle cells . This leads to relaxation of the arterial smooth muscle, reduction in vascular resistance, increased blood flow, and decreased blood pressure .
Pharmacokinetics
this compound exhibits a bioavailability of 64-90% . It is metabolized in the liver into various inactive pyrimidine metabolites . The onset of action is observed 6-12 hours after oral administration, and its elimination half-life is 30-50 hours . This long half-life allows for once-daily dosing . The drug is excreted in urine .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure . By causing vasodilation, it decreases peripheral vascular resistance, which in turn reduces the workload on the heart . This makes this compound effective in the treatment of hypertension and angina .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, when used by people with liver problems, and in elderly individuals, doses should be reduced . Additionally, the drug’s effectiveness can be affected by patient-specific factors such as age, renal function, and concomitant medications .
Safety and Hazards
Amlodipine is generally well-tolerated . The most common side effects include edema, dizziness, and drowsiness . Serious side effects can include worsening chest pain or a light-headed feeling, like you might pass out . It is recommended to wear personal protective equipment when handling Amlodipine mesylate .
特性
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.CH4O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVFCHUBATVFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
246852-12-0 | |
| Record name | Amlodipine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246852-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amlodipine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246852120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMLODIPINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/291Y33EZHA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



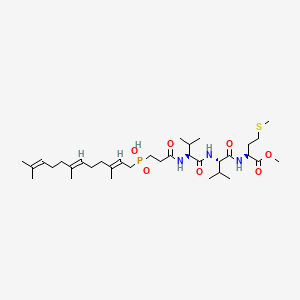
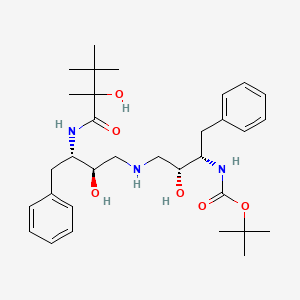
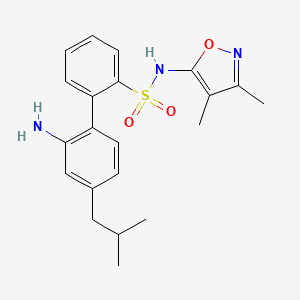
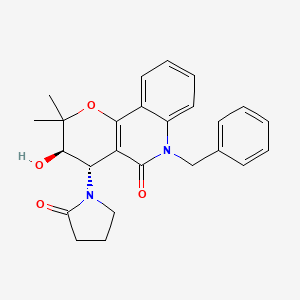
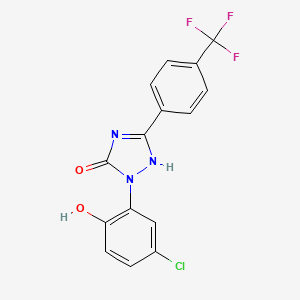
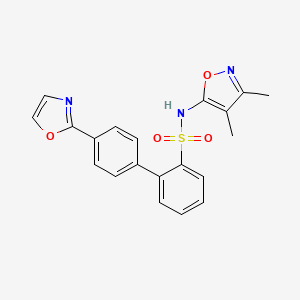

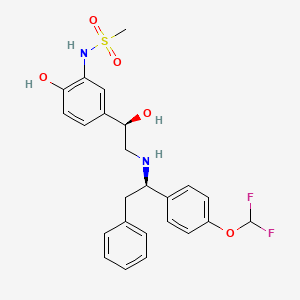

![1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1667183.png)
